molecular formula C16H22N4OS B5367675 6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole

6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B5367675
M. Wt: 318.4 g/mol
InChI Key: XUHAOEFNKZBOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole, also known as PIT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. PIT is a heterocyclic compound that contains both imidazole and thiazole rings, which impart unique properties to the molecule.

Mechanism of Action

The mechanism of action of 6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of certain enzymes, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which play a critical role in cancer cell growth and proliferation. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to modulate the expression of several genes involved in cellular signaling pathways, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of HDACs and CDKs, modulation of gene expression, and anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole in lab experiments is its potent activity against cancer cells, making it an attractive candidate for drug discovery and development. Additionally, the multi-step synthesis method for this compound has been optimized to produce high yields of pure compound, making it suitable for large-scale production. However, one of the limitations of using this compound in lab experiments is its complex mechanism of action, which requires further investigation to fully understand.

Future Directions

There are several potential future directions for research on 6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole. One area of focus could be the optimization of the synthesis method to improve yields and reduce costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other potential future directions include the development of this compound derivatives with improved potency and selectivity, as well as the evaluation of this compound in preclinical and clinical studies.

Synthesis Methods

The synthesis of 6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing this compound is through the condensation reaction between 2-mercapto-1-methylimidazole and 1-(2-bromoethyl)-4-piperidone, followed by the addition of pyrrolidine and subsequent deprotection of the piperidine nitrogen. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.

Scientific Research Applications

6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent activity against various cancer cell lines, including breast, lung, and colon cancer cells. This activity is attributed to the ability of this compound to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory disorders.

properties

IUPAC Name

piperidin-1-yl-[5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c21-15(19-8-2-1-3-9-19)14-13(12-18-6-4-5-7-18)20-10-11-22-16(20)17-14/h10-11H,1-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHAOEFNKZBOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N3C=CSC3=N2)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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